1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
For instance, in the case of anticancer activity, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .
Biochemical Pathways
For instance, in the case of anticancer activity, they may interfere with cell division and growth pathways .
Result of Action
Benzimidazole derivatives have been known to exhibit various effects at the molecular and cellular level, such as inhibiting cell division, disrupting dna synthesis, or blocking certain enzymes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine are not fully understood yet. Benzimidazole derivatives have been intensively studied for their potential as new generation anticancer agents . The presence of certain functional groups on the benzimidazole scaffold can influence its bioactivity .
Cellular Effects
Benzimidazole derivatives, including (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine, have shown significant anticancer activity on various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .
Molecular Mechanism
The exact molecular mechanism of action of (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine is not known. Benzimidazole derivatives are known to interact with various biomolecules, potentially influencing gene expression, enzyme activity, and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-phenyl-1H-1,3-benzodiazol-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazol-2-amine: Contains an additional nitrogen atom in the ring structure, which may alter its reactivity and biological activity.
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-imidazol-2-amine: Has a different ring structure, leading to variations in its chemical behavior and applications.
Uniqueness
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-N-[2-(trifluoromethyl)phenyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMHERWXRDKMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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